molecular formula C9H12O4 B2663835 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)acetic acid CAS No. 2260930-83-2

2-(2-But-3-ynyl-1,3-dioxolan-2-yl)acetic acid

Cat. No.: B2663835
CAS No.: 2260930-83-2
M. Wt: 184.191
InChI Key: XCKKETBJNAXEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-But-3-ynyl-1,3-dioxolan-2-yl)acetic acid is an organic compound with the molecular formula C9H12O4 It features a dioxolane ring fused with an acetic acid moiety and a butynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)acetic acid typically involves the reaction of ethyl 3-oxohept-6-ynoate with ethylene glycol under acidic conditions to form the dioxolane ring. This intermediate is then subjected to further reactions to introduce the acetic acid moiety .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butynyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the acetic acid moiety or the butynyl group, resulting in the formation of alcohols or alkanes.

    Substitution: The dioxolane ring and the acetic acid moiety can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(2-But-3-ynyl-1,3-dioxolan-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)acetic acid is unique due to its combination of a dioxolane ring, a butynyl group, and an acetic acid moiety. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-2-3-4-9(7-8(10)11)12-5-6-13-9/h1H,3-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKKETBJNAXEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(OCCO1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.